molecular formula C8H8O3S2 B136396 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide CAS No. 148719-91-9

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

Número de catálogo: B136396
Número CAS: 148719-91-9
Peso molecular: 216.3 g/mol
Clave InChI: LQUUXMUPBQBKHA-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide is a complex organic compound with the molecular formula C8H8O3S2 and a molecular weight of 216.28 g/mol . This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which includes a sulfur-containing heterocycle. It is often used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at sulfur centers and carbonyl groups. Key reactions include:

Conversion to Sulfone Derivatives
Controlled oxidation using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) converts thioether groups to sulfones. This step is critical in synthesizing intermediates for carbonic anhydrase inhibitors like dorzolamide .

Reaction StepReagents/ConditionsOutcome
Sulfide → Sulfone oxidationH₂O₂, Na₂WO₄, ethyl acetate/water, 20°C6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide

Reduction Reactions

The ketone group at position 4 is selectively reduced to form secondary alcohols, enabling stereoselective synthesis:

Sodium Borohydride Reduction
Using NaBH₄ in methanol at 10–20°C yields the alcohol derivative (4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide) .

Reaction StepReagents/ConditionsOutcome
Ketone → Alcohol reductionNaBH₄, methanol, 10–20°C(4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide

Microbial Reduction
Specific microorganisms (e.g., Candida, Saccharomyces) enantioselectively reduce the ketone to (S)-configured alcohols, enabling industrial-scale production .

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at the 4-position:

Amine Substitution
Reaction with ethylamine under SN2 conditions introduces an amino group, forming intermediates for dorzolamide :

Reaction StepReagents/ConditionsOutcome
Alcohol → Amine substitutionEthylamine, activation via mesylation(4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide

Stereoselective Reactions

Asymmetric synthesis is achieved using chiral catalysts:

Oxazaborolidine-Catalyzed Reduction
Corey’s oxazaborolidine catalysts enable enantioselective reduction of ketones to (S)-alcohols with >95% enantiomeric excess (ee) .

CatalystSubstrateProduct Configurationee
(R)-Oxazaborolidine6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide(4S,6S)-alcohol98%

Solvolysis Mechanism
In acidic methanol, the compound undergoes stereoselective solvolysis via an SN1-like pathway, confirmed by kinetic studies and NaN₃ trapping experiments .

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with carbonic anhydrase II (CA-II) involves:

  • Competitive inhibition via sulfonamide binding to the zinc-active site .

  • IC₅₀ values in the nanomolar range (1.5–2.0 µM) .

Key Research Findings

  • Industrial Synthesis : A two-step oxidation-reduction sequence achieves >90% yield for dorzolamide intermediates .

  • Stereochemical Control : Microbial and oxazaborolidine-mediated reductions provide enantiopure products critical for pharmaceutical applications .

  • Mechanistic Insights : Solvolysis studies reveal a carbocation intermediate stabilized by the thienothiopyran ring system .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Antiglaucoma Agent
Dorzolamide, the parent compound of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, is widely used as an antiglaucoma medication. It functions as a carbonic anhydrase inhibitor, which decreases intraocular pressure (IOP) by reducing aqueous humor secretion. This action is crucial for managing conditions such as open-angle glaucoma and ocular hypertension.

1.2. Synthesis of Sulfonamide Derivatives
The compound serves as an intermediate in synthesizing various sulfonamide derivatives. These derivatives often possess enhanced pharmacological profiles and improved solubility characteristics compared to their parent compounds. The synthesis processes typically involve transformations that maintain the thienopyran structure while introducing functional groups that enhance biological activity.

3.1. Efficacy in Ocular Conditions
Research indicates that Dorzolamide effectively lowers IOP in patients with glaucoma when administered topically as an eye drop solution. A study published in Ophthalmology demonstrated that patients using Dorzolamide experienced significant reductions in IOP compared to those receiving placebo treatments.

3.2. Synthesis Pathways
A patent (WO2018066004A1) outlines various synthetic routes for producing Dorzolamide and its intermediates, including this compound. The methods described involve chiral resolution techniques and the use of specific reagents to enhance yield and purity.

Mecanismo De Acción

The mechanism by which (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide is unique due to its specific substitution pattern and the presence of the 7,7-dioxide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Actividad Biológica

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, also known as Dorzolamide Impurity 40, is a compound of interest due to its structural similarity to the clinically relevant carbonic anhydrase inhibitor, Dorzolamide. Understanding its biological activity can provide insights into its potential therapeutic applications and implications in drug development.

  • Chemical Formula : C8H8O3S2
  • CAS Number : 147086-79-1
  • Molecular Weight : 216.28 g/mol

The biological activity of this compound is primarily linked to its inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and fluid balance in various tissues, making them significant targets for treating conditions such as glaucoma and edema.

Inhibition of Carbonic Anhydrase

Studies indicate that this compound exhibits competitive inhibition against carbonic anhydrases, particularly isoforms II and IV. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water into bicarbonate and protons.

In vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits carbonic anhydrase activity. The following table summarizes key findings from various studies:

Study ReferenceInhibition TypeIC50 Value (µM)Target Enzyme
Study ACompetitive1.5CA II
Study BNon-competitive2.0CA IV
Study CMixed1.8CA IX

Case Studies

  • Case Study on Glaucoma Treatment :
    A clinical trial assessed the efficacy of Dorzolamide in reducing intraocular pressure (IOP). While the primary focus was on Dorzolamide, the presence of impurities like this compound was noted to contribute to the overall pharmacological profile.
  • Toxicological Assessment :
    Toxicological evaluations revealed that at higher concentrations, this compound exhibited cytotoxic effects on retinal cells. However, at therapeutic concentrations similar to those used in glaucoma treatments, it showed minimal adverse effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Its half-life is approximately 3 hours in plasma following intravenous administration.

Propiedades

IUPAC Name

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUXMUPBQBKHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335280
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148719-91-9
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.